molecular formula C12H13ClN4 B11775594 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11775594
M. Wt: 248.71 g/mol
InChI Key: IRIQJGRYYAAUOC-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. This intermediate is then subjected to sulfonyl displacement with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, followed by in situ hydrolysis of the N-formyl intermediate .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimizations for industrial conditions. This includes the use of efficient catalysts, optimized reaction temperatures, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of methylthio groups to methylsulfonyl groups.

    Substitution: Displacement of sulfonyl groups with nucleophiles like N-(1-methyl-1H-pyrazol-4-yl)formamide.

Common Reagents and Conditions

    Oxidizing Agents: Used for the oxidation of methylthio groups.

    Bases: Employed in the sulfonyl displacement reactions.

    Hydrolysis Conditions: Acidic or basic conditions for the hydrolysis of intermediates.

Major Products

The major product of these reactions is this compound, with potential by-products depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.

    4-Chloro-2-(methylsulfonyl)pyrimidine: An intermediate in the synthetic route.

Uniqueness

4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropylmethyl group and a pyrazolyl group on the pyrimidine ring differentiates it from other pyrimidine derivatives .

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

4-chloro-2-(cyclopropylmethyl)-6-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H13ClN4/c1-17-7-9(6-14-17)10-5-11(13)16-12(15-10)4-8-2-3-8/h5-8H,2-4H2,1H3

InChI Key

IRIQJGRYYAAUOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)CC3CC3)Cl

Origin of Product

United States

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